Cas no 290365-83-2 (Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI))
Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI)
- 2-Methyl-2-propanyl [4-(dimethylamino)phenyl]carbamate
- Carbamic acid, [4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester
- 290365-83-2
- Oprea1_002034
- AB22280
- AKOS005442563
- MFCD00450957
- tert-Butyl (4-(dimethylamino)phenyl)carbamate
- Carbamic acid, [4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI)
- CS-0333344
- tert-butyl N-[4-(dimethylamino)phenyl]carbamate
- tert-Butyl(4-(dimethylamino)phenyl)carbamate
- Tert-butyl 4-(dimethylamino)phenylcarbamate
- t-Butyl 4-(dimethylamino)phenylcarbamate
-
- MDL: MFCD00450957
- Inchi: 1S/C13H20N2O2/c1-13(2,3)17-12(16)14-10-6-8-11(9-7-10)15(4)5/h6-9H,1-5H3,(H,14,16)
- InChI Key: NABNEWYWCBQBEB-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(=CC=1)N(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 236.152477885g/mol
- Monoisotopic Mass: 236.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 41.6Ų
Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB481577-250 mg |
t-Butyl 4-(dimethylamino)phenylcarbamate |
290365-83-2 | 250MG |
€457.90 | 2023-04-20 | ||
| abcr | AB481577-1 g |
t-Butyl 4-(dimethylamino)phenylcarbamate |
290365-83-2 | 1g |
€1,062.20 | 2023-04-20 | ||
| abcr | AB481577-250mg |
t-Butyl 4-(dimethylamino)phenylcarbamate; . |
290365-83-2 | 250mg |
€464.50 | 2025-02-21 | ||
| abcr | AB481577-1g |
t-Butyl 4-(dimethylamino)phenylcarbamate; . |
290365-83-2 | 1g |
€1078.70 | 2025-02-21 | ||
| Ambeed | A158493-1g |
tert-Butyl (4-(dimethylamino)phenyl)carbamate |
290365-83-2 | 97% | 1g |
$589.0 | 2024-08-03 | |
| 1PlusChem | 1P00BNK9-250mg |
Carbamic acid, [4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI) |
290365-83-2 | 95% | 250mg |
$319.00 | 2024-05-06 | |
| 1PlusChem | 1P00BNK9-1g |
Carbamic acid, [4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI) |
290365-83-2 | 95% | 1g |
$766.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1404014-250mg |
Tert-butyl (4-(dimethylamino)phenyl)carbamate |
290365-83-2 | 97% | 250mg |
¥4625.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1404014-1g |
Tert-butyl (4-(dimethylamino)phenyl)carbamate |
290365-83-2 | 97% | 1g |
¥11580.00 | 2024-05-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | AB22280-0.25g |
TERT-BUTYL 4-(DIMETHYLAMINO)PHENYLCARBAMATE |
290365-83-2 | nan | 0.25g |
¥3060.00 | 2025-04-15 |
Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI) Suppliers
Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI) Related Literature
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI)
Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI) and its CAS No. 290365-83-2: A Comprehensive Overview
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI), identified by its CAS number 290365-83-2, has garnered significant attention due to its unique structural and functional properties. This compound belongs to a class of derivatives that exhibit promising applications in medicinal chemistry and drug development.
The molecular structure of Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI) features a benzene ring substituted with a dimethylamino group at the para position, linked to a carbamate moiety esterified with an isobutyl group. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for designing novel therapeutic agents.
In recent years, the pharmaceutical industry has seen a surge in the exploration of carbamate-based compounds due to their versatility in modulating biological pathways. The presence of the dimethylamino group enhances the compound's solubility and interaction with biological targets, while the isobutyl ester provides stability and facilitates controlled release mechanisms. These attributes make it an attractive candidate for further investigation in drug discovery.
One of the most compelling aspects of Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI) is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. Studies have shown that carbamate derivatives can effectively inhibit kinase activity by binding to their active sites. The structural features of this compound allow it to interact with specific residues on the kinase domain, thereby blocking its function.
Moreover, research has indicated that Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI) exhibits inhibitory effects on several kinases, including Janus kinases (JAKs) and protein tyrosine kinases (PTKs). JAKs have been implicated in inflammatory responses and autoimmune diseases, making them attractive targets for therapeutic intervention. The ability of this compound to modulate JAK activity could lead to novel treatments for conditions such as rheumatoid arthritis and psoriasis.
Another area where this compound shows promise is in the development of antiviral agents. Viruses rely on host cell machinery for replication, and targeting specific enzymes involved in viral replication can be an effective strategy for antiviral therapy. Preliminary studies have suggested that Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI) can interfere with viral polymerase activity by competing with natural substrates or by inducing conformational changes in viral proteins.
The synthesis of Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI) involves multi-step organic reactions that require precise control over reaction conditions. The key steps include the formation of the carbamate bond through nucleophilic substitution followed by esterification. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance yield and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
In terms of pharmacokinetic properties, Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI) demonstrates favorable solubility profiles in both water and organic solvents, which is crucial for formulation development. Its stability under various conditions makes it suitable for long-term storage and transportation without significant degradation. Additionally, preliminary toxicological studies have indicated low toxicity at tested doses, suggesting its potential as a safe candidate for further clinical evaluation.
The growing interest in Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI) has led to several ongoing research projects aimed at optimizing its pharmacological properties. Researchers are exploring different derivatives to enhance its potency and selectivity while minimizing side effects. Computational modeling techniques are being utilized to predict binding affinities and identify potential modifications that could improve drug-like characteristics.
Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development pipeline for this compound. By leveraging cutting-edge technologies such as high-throughput screening and structure-activity relationship studies, scientists are rapidly identifying promising leads for further optimization. These collaborative initiatives not only speed up the drug discovery process but also foster innovation in medicinal chemistry.
The future prospects of Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI) are bright given its diverse range of applications and potential therapeutic benefits. As research continues to uncover new biological targets and mechanisms of action, this compound is poised to make significant contributions to modern medicine. Its unique structural features and versatile reactivity make it a valuable asset in the quest for novel therapeutics.
290365-83-2 (Carbamic acid,[4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester (9CI)) Related Products
- 122-42-9(Propham)
- 454713-45-2(N-Boc-2-naphthylamine)
- 629648-17-5(Carbamic acid, [4-(dimethylamino)phenyl]-, 1-methylethyl ester)
- 1134328-09-8(Tert-Butyl (3-(methylamino)phenyl)carbamate)
- 528882-16-8(3-(N-Tert-butoxycarbonyl-N-methylamino)aniline)
- 71026-66-9(N-Boc-p-phenylenediamine)
- 68621-88-5(tert-butyl N-(3-aminophenyl)carbamate)
- 3422-01-3(N-(tert-Butoxycarbonyl)aniline)
- 176850-21-8(N-(tert-Butoxycarbonyl)aniline-13C6)
- 113283-94-6(tert-Butyl (4-(methylamino)phenyl)carbamate)